
ccci-01
概要
説明
準備方法
合成経路と反応条件: CCCI-01の合成は、特定の条件下で、5-ニトロ-2-フランカルボン酸と3-ピリジルメチルアミンを反応させることにより行われます。 この反応は通常、ジメチルスルホキシド(DMSO)などの溶媒を必要とし、反応を促進するために加熱することがあります .
工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われる可能性があります。 これには、収率と純度を最大化し、コスト効率とスケーラビリティを確保するために、反応条件を最適化する必要があります .
化学反応の分析
反応の種類: CCCI-01は、ニトロ基とピリジニルメチルアミン部分の存在により、主に置換反応を起こします。 これらの反応は、さまざまな試薬や条件の影響を受ける可能性があります .
一般的な試薬と条件:
主な生成物:
4. 科学研究への応用
This compoundは、特に癌研究の分野において、いくつかの科学研究への応用があります。 正常細胞に影響を与えることなく、癌細胞のアポトーシスを誘導することが示されています . この選択性は、癌細胞生物学の研究や標的型癌治療の開発に役立つツールとなっています .
化学における応用:
生物学における応用:
医学における応用:
産業における応用:
科学的研究の応用
Cytotoxicity and Selectivity
Research has shown that CCCI-01 exhibits differential cytotoxicity towards cancer cells compared to normal cells. The following table summarizes the IC50 values of this compound across different cell lines:
Cell Line | IC50 (μM) |
---|---|
BT-549 | 3 |
MDA-MB-231 | 8 |
A-549 | 6 |
HCT-116 | 6 |
MCF-10A (normal) | >10 |
This data indicates that this compound is significantly more effective at inhibiting the growth of cancer cells than normal mammary epithelial cells (MCF-10A) .
Effects on Cell Cycle and Viability
In flow cytometry analyses, treatment with this compound resulted in an increase in the G2/M phase population of BT-549 cells, indicating mitotic arrest. Prolonged exposure led to an increase in the sub-G1 population, which is representative of apoptotic cells. This suggests that this compound not only halts cell division but also promotes cell death in cancerous cells .
Clonogenic Assays
Clonogenic assays further illustrate the selective inhibition of colony formation by this compound. The following results were obtained from experiments comparing BT-549 and MCF-10A cells:
Concentration (μM) | BT-549 Colony Formation (%) | MCF-10A Colony Formation (%) |
---|---|---|
0.3 | 60% reduction | No significant effect |
1 | Complete inhibition | 60% reduction |
These results highlight the compound's ability to inhibit the long-term proliferative capacity of cancer cells while having minimal impact on normal cells .
Case Studies and Research Insights
Several case studies have documented the effects of this compound on various cancer types:
- Breast Cancer : In a study involving BT-549 breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through multipolar spindle formation .
- Lung Cancer : Similar effects were observed in A-549 lung cancer cells, where this compound treatment resulted in increased rates of cell death compared to untreated controls .
作用機序
CCCI-01は、癌細胞の中心体クラスター化を阻害することにより、その効果を発揮します。 この阻害は、多極紡錘体の形成につながり、細胞周期を破壊し、アポトーシスを誘導します . This compoundの分子標的は、中心体クラスター化と紡錘体形成に関与するタンパク質です . これらのプロセスを破壊することにより、this compoundは、正常細胞を保護しながら、癌細胞を選択的に殺します .
類似化合物との比較
CCCI-01は、癌細胞の中心体クラスター化を選択的に阻害するという点でユニークです。 同様の化合物には、CCCI-02とCCCI-03があり、これらも中心体クラスター化を阻害しますが、選択性プロファイルと作用機序が異なる可能性があります . 同じスクリーニング研究で特定された他の関連する低分子は、this compoundほど効果的に中心体クラスター化を阻止しませんでした .
類似化合物のリスト:
- CCCI-02
- CCCI-03
- スクリーニング研究で特定された他の関連する低分子 .
生物活性
CCCI-01, also known as Centrosome Clustering Inhibitor 01, is a small molecule compound that has garnered attention in cancer research due to its selective anti-cancer properties. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer cell lines, and potential therapeutic applications.
This compound functions primarily by disrupting the process of centrosome clustering, a phenomenon often associated with abnormal cell division in cancerous cells. The centrosome plays a critical role in mitosis, and its clustering can lead to multipolar spindle formation, which is detrimental to normal cell division. By inhibiting this clustering, this compound promotes apoptosis (programmed cell death) specifically in cancer cells while sparing normal cells.
Key Findings:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines, including BT-549 breast cancer cells. In studies, treatment with this compound resulted in a significant increase in apoptotic markers in cancer cells while having minimal effects on normal mammary epithelial cells (MCF-10A) .
- Cell Cycle Arrest : Flow cytometry analyses revealed that this compound treatment leads to mitotic arrest, particularly increasing the population of cells in the G2/M phase without affecting the S phase. This indicates that this compound disrupts normal cell cycle progression in cancer cells .
Efficacy and Selectivity
The selectivity of this compound for cancer cells over normal cells is a crucial aspect of its potential therapeutic application. Studies have demonstrated that this compound exhibits a significant therapeutic window:
Cell Line | IC50 (μM) | Notes |
---|---|---|
BT-549 | <3 | High sensitivity; significant apoptosis induction |
MDA-MB-231 | 8 | Moderate sensitivity |
A-549 | 6 | Moderate sensitivity |
MCF-10A (normal) | >10 | Minimal effect; indicates selective toxicity |
These findings highlight the compound's potential as a non-cross-resistant therapeutic agent for breast cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound in depth:
- Study on BT-549 Cells : In vitro assays showed that at concentrations as low as 0.3 μM, this compound reduced colony formation by 60% in BT-549 cells, while having little to no effect on MCF-10A cells at similar concentrations .
- Apoptosis Detection : Using Cell Death Detection ELISA, researchers found that after 19 hours of exposure to 3 μM of this compound, there was a marked increase in apoptotic markers in BT-549 cells compared to controls .
- Impact on Normal Cells : When tested on primary human bone marrow cells, up to 1 μM of this compound showed no adverse effects on colony formation, suggesting a favorable safety profile for normal tissues .
特性
IUPAC Name |
5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZHOVWNZIVCCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215778-97-5 | |
Record name | 215778-97-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。